molecular formula C12H22O3 B2638663 4,4-Bis(ethoxymethyl)cyclohexan-1-one CAS No. 1628927-31-0

4,4-Bis(ethoxymethyl)cyclohexan-1-one

Cat. No.: B2638663
CAS No.: 1628927-31-0
M. Wt: 214.305
InChI Key: ZMHUYFGZHNSXJD-UHFFFAOYSA-N
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Description

4,4-Bis(ethoxymethyl)cyclohexan-1-one is a chemical compound with the molecular formula C12H22O3. It is a derivative of cyclohexanone, where two ethoxymethyl groups are attached to the fourth carbon of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(ethoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethoxymethyl groups. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(ethoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Bis(ethoxymethyl)cyclohexan-1-one is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-Bis(ethoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl groups can enhance the compound’s binding affinity to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4,4-bis(ethoxymethyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-14-9-12(10-15-4-2)7-5-11(13)6-8-12/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHUYFGZHNSXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCC(=O)CC1)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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